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Compound of Interest

Compound Name: 1-lodooctane

Cat. No.: B127717

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-lodooctane is a versatile linear alkyl iodide that serves as a crucial building block and
reagent in a multitude of organic syntheses. Its utility stems from the reactivity of the carbon-
iodine bond, making it an excellent substrate for nucleophilic substitution and a precursor for
organometallic reagents. This technical guide provides a comprehensive overview of 1-
iodooctane, including its fundamental properties, detailed synthetic protocols, and its
applications in key organic reactions relevant to research and drug development.

Core Properties of 1-lodooctane

The physical and chemical properties of 1-iodooctane are summarized in the table below,
providing essential data for its handling, application in reactions, and purification.
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Property Value

CAS Number 629-27-6

Molecular Formula CsHa7l

Molecular Weight 240.13 g/mol

Appearance Colorless to light yellow liquid
Boiling Point 225-226 °C

Melting Point -46 to -45 °C

Density 1.33 g/mL at 25 °C

Refractive Index (n2°/D)

1.4878

Solubility

Insoluble in water; soluble in ethanol, ether, and

other organic solvents

Synthesis of 1-lodooctane

The most common and efficient method for the synthesis of 1-iodooctane is the Finkelstein

reaction, which involves the halogen exchange of a more readily available 1-haloalkane,

typically 1-bromooctane or 1-chlorooctane, with an alkali metal iodide.

Experimental Protocol: Finkelstein Reaction

Objective: To synthesize 1-iodooctane from 1-bromooctane.

Materials:

1-bromooctane
Sodium iodide (Nal)
Acetone (anhydrous)

Diatomaceous earth (Celite®)

Sodium thiosulfate (Na2S203) solution (5% w/v)
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
e Round-bottom flask

e Reflux condenser

e Heating mantle

e Magnetic stirrer and stir bar

e Separatory funnel

e Bichner funnel and filter paper

e Rotary evaporator

Procedure:

 In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add
sodium iodide (1.5 equivalents) and anhydrous acetone.

e Stir the mixture to dissolve the sodium iodide.
e Add 1-bromooctane (1.0 equivalent) to the flask.

» Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can
be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white
precipitate of sodium bromide will form as the reaction proceeds.

 After the reaction is complete, cool the mixture to room temperature.

« Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium
bromide. Wash the filter cake with a small amount of acetone.

» Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the
acetone.
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e Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

o Transfer the solution to a separatory funnel and wash with a 5% sodium thiosulfate solution
to remove any residual iodine, followed by a wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 1-iodooctane.

e The product can be further purified by vacuum distillation if necessary.

1-Bromooctane
SN2 Reaction

Sodium lodide (Nal) 1-lodooctane Sodium Bromide (NaBr) (precipitate)

Acetone (solvent)

Click to download full resolution via product page

Finkelstein Reaction for 1-lodooctane Synthesis

Applications in Organic Synthesis

1-lodooctane is a key intermediate in several important classes of organic reactions.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers. 1-lodooctane, being a primary
alkyl halide, is an excellent substrate for this Sn2 reaction.

Objective: To synthesize octyl phenyl ether via Williamson ether synthesis.

Materials:
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1-iodooctane

Phenol

Sodium hydroxide (NaOH)

Ethanol

Diethyl ether

Saturated ammonium chloride (NH4Cl) solution

Brine

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol.

Add sodium hydroxide (1.1 equivalents) and stir until a clear solution of sodium phenoxide is
formed.

Add 1-iodooctane (1.05 equivalents) to the reaction mixture.

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

Cool the reaction to room temperature and remove the ethanol under reduced pressure.
Partition the residue between diethyl ether and water.

Separate the organic layer and wash it with a saturated ammonium chloride solution and
then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude
product.

Purify by column chromatography on silica gel to obtain pure octyl phenyl ether.
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Step 2: SN2 Attack

(Sodium Phenoxide)
SN2 Attack

\

Octyl Phenyl Ether

1-lodooctane

Step 1: Alkoxide Formation

(Sodium Phenoxide)
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Williamson Ether Synthesis Workflow

Grighard Reagent Formation and Reactions

1-lodooctane readily reacts with magnesium metal to form the corresponding Grignard
reagent, octylmagnesium iodide. This organometallic compound is a powerful nucleophile and
strong base, enabling the formation of new carbon-carbon bonds.

Objective: To prepare a solution of octylmagnesium iodide.
Materials:

e l-iodooctane

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)
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« lodine crystal (for activation)

e Three-neck round-bottom flask

e Dropping funnel

» Reflux condenser

 Inert gas (Nitrogen or Argon) supply
Procedure:

o Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser
with a drying tube, a dropping funnel, and an inlet for inert gas.

e Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

o Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is
observed, then allow to cool. This activates the magnesium surface.

e Add a small amount of anhydrous ether or THF to cover the magnesium.
e Dissolve 1-iodooctane (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

o Add a small portion of the 1-iodooctane solution to the magnesium suspension. The
reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction
does not start, gentle warming may be necessary.

e Once the reaction has started, add the remaining 1-iodooctane solution dropwise at a rate
that maintains a gentle reflux.

 After the addition is complete, continue to stir the mixture at room temperature for an
additional 1-2 hours to ensure complete reaction. The resulting grayish solution of
octylmagnesium iodide is ready for use in subsequent reactions.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b127717?utm_src=pdf-body
https://www.benchchem.com/product/b127717?utm_src=pdf-body
https://www.benchchem.com/product/b127717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-lodooctane

Magnesium (Mg)
Anhydrous Ether/THF
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Oxidative Insertion

Octylmagnesium lodide

Formation of Octylmagnesium lodide

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-
carbon bonds between a terminal alkyne and an aryl or vinyl halide. While aryl and vinyl
iodides are more common, alkyl iodides like 1-iodooctane can also participate in certain
variations of this reaction, particularly in the synthesis of internal alkynes.

Objective: To synthesize 1-phenyl-1-decyne.
Materials:

1l-iodooctane

Phenylacetylene

Palladium catalyst (e.g., Pd(PPhs)s or PdCI2(PPhs)z2)

Copper(l) iodide (Cul)

A suitable base (e.qg., triethylamine (EtsN) or diisopropylamine (i-Pr2NH))

Anhydrous solvent (e.g., THF or DMF)
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¢ Schlenk flask or tube

e Inert gas supply

Procedure:

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(l) iodide,
and the anhydrous solvent.

e Add the base, followed by phenylacetylene (1.2 equivalents).

e Finally, add 1-iodooctane (1.0 equivalent) to the stirred mixture.

e Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst
system (e.g., 50-80 °C) and stir for 12-24 hours.

¢ Monitor the reaction progress by TLC or GC.

e Upon completion, cool the reaction mixture and filter through a pad of celite to remove the
catalysts.

o Concentrate the filtrate and purify the residue by column chromatography on silica gel to
yield the desired 1-phenyl-1-decyne.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b127717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Palladium Catalytic Cycle Copper Co-catalytic Cycle

ﬁdooctane
[Oxidative Addition) [Alkyne Activation)

Pd(ll) Intermediate rroduct Release Transfer of Alkynyl Group

Phenylacetylene + Base Copper Acetylide

_° ¥

Transmetalation

Ikynyl-Pd(ll) Intermediate

[Reductive EIimination)

Click to download full resolution via product page

Simplified Sonogashira Coupling Mechanism

Relevance in Drug Development

While 1-iodooctane itself is not a therapeutic agent, its role as a versatile chemical building
block makes it relevant to drug development professionals. The octyl chain is a common
lipophilic moiety found in many drug molecules, influencing their pharmacokinetic and
pharmacodynamic properties.

« Introduction of Lipophilic Chains: 1-lodooctane can be used to introduce an eight-carbon
alkyl chain into a drug candidate to modulate its lipophilicity, which can affect its absorption,
distribution, metabolism, and excretion (ADME) profile.

o Synthesis of Molecular Probes: The iodo-group can be a site for the introduction of reporter
groups, such as radioactive isotopes (e.g., 1231, 12°], 131]) for use in single-photon emission
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computed tomography (SPECT) imaging and other radiolabeling studies. This allows for the
tracking of molecules in biological systems.

e Precursor for Complex Molecules: The reactions described above, such as Grignard and
Sonogashira couplings, are fundamental in the synthesis of complex organic molecules,
including active pharmaceutical ingredients (APIS).

Conclusion

1-lodooctane is a valuable and reactive haloalkane with a well-defined set of physicochemical
properties. Its synthesis is straightforward, and its utility in a range of fundamental organic
reactions makes it an indispensable tool for researchers and scientists. For professionals in
drug development, 1-iodooctane serves as a key starting material for the synthesis of complex
molecules and for the strategic modification of drug candidates to optimize their biological
activity and pharmacokinetic profiles. The detailed protocols provided in this guide offer a
practical foundation for the effective use of 1-iodooctane in the laboratory.

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-lodooctane:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127717#1-iodooctane-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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